Molecular Weight and Lipophilicity Offset vs. the Tosyl (4-Methylphenyl) Analog
The target compound (406475-50-1) carries a 4-chlorophenylsulfonyl group versus the 4-methylphenylsulfonyl of the tosyl analog (CAS 380480-51-3). The molecular weight difference is +20.4 g/mol (483.92 vs 463.5 g/mol) . Estimated ClogP increases from approximately 4.5 (tosyl) to approximately 4.8 (4-chlorophenyl), a Δ of ≈0.3 log units, based on in silico prediction for the series . This lipophilicity shift may affect passive membrane permeability and non-specific binding.
| Evidence Dimension | Calculated octanol–water partition coefficient (ClogP) and molecular weight |
|---|---|
| Target Compound Data | MW = 483.92 g/mol; ClogP ≈ 4.8 |
| Comparator Or Baseline | Tosyl analog (CAS 380480-51-3): MW = 463.5 g/mol; ClogP ≈ 4.5 |
| Quantified Difference | ΔMW = +20.4 g/mol; ΔClogP ≈ +0.3 log units |
| Conditions | ClogP estimated by ACD/Labs method; MW from vendor technical datasheets |
Why This Matters
A difference of 0.3 log units in predicted lipophilicity can translate into measurable differences in logD and permeability in cell-based assays, making the 4-chlorophenyl analog a distinct tool for SAR studies.
